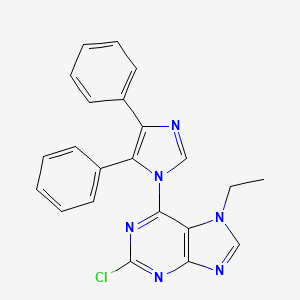

7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-

Descripción

The compound 7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl- is a substituted purine derivative featuring a fused imidazole ring system and multiple aromatic substituents. Its structural complexity arises from the combination of a purine core (a bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9) modified at position 2 with a chlorine atom, position 6 with a 4,5-diphenylimidazole moiety, and position 7 with an ethyl group. This substitution pattern likely confers unique electronic and steric properties, making it a candidate for biological activity studies or materials science applications.

Propiedades

Número CAS |

916976-70-0 |

|---|---|

Fórmula molecular |

C22H17ClN6 |

Peso molecular |

400.9 g/mol |

Nombre IUPAC |

2-chloro-6-(4,5-diphenylimidazol-1-yl)-7-ethylpurine |

InChI |

InChI=1S/C22H17ClN6/c1-2-28-13-25-20-19(28)21(27-22(23)26-20)29-14-24-17(15-9-5-3-6-10-15)18(29)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |

Clave InChI |

XJWMGLZRODABAQ-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=NC2=C1C(=NC(=N2)Cl)N3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate and an aldehyde under acidic conditions.

Substitution on the purine ring: The imidazole derivative is then reacted with a chlorinated purine derivative under basic conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Análisis De Reacciones Químicas

2-Chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidazole Ring : This is achieved by reacting benzil with ammonium acetate and an aldehyde under acidic conditions.

- Substitution on the Purine Ring : The imidazole derivative is then reacted with a chlorinated purine derivative under basic conditions to form the final product.

The compound can undergo various chemical reactions such as substitution, oxidation, reduction, and coupling reactions, which are essential for its applications in research and industry.

Chemistry

7H-Purine serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for synthetic chemists.

Biology

The compound exhibits potential biological activities that are of significant interest in drug development:

- Antimicrobial Activity : Research indicates that derivatives of imidazole and purine can inhibit the growth of various bacterial strains.

- Anticancer Properties : In vitro studies have demonstrated that compounds similar to 7H-Purine can inhibit cancer cell lines such as HeLa and MDA-MB-468, with IC50 values indicating effective concentrations for therapeutic applications.

Medicine

Ongoing research explores the potential of 7H-Purine as a therapeutic agent for various diseases. Its interactions with specific molecular targets may lead to the development of new treatments for conditions such as cancer and bacterial infections.

Industry

In industrial applications, this compound can be utilized in developing new materials and as a catalyst in chemical processes. Its unique properties facilitate advancements in material science and chemical engineering.

Antimicrobial Activity Case Study

Research has shown that derivatives similar to 7H-Purine exhibit significant antimicrobial properties against various bacterial strains.

Inhibition of Cancer Cell Lines Case Study

In vitro studies have demonstrated that compounds similar to 7H-Purine can inhibit cancer cell lines effectively:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.30 |

| Compound B | HeLa | 0.10 |

| Compound C | A549 | <2.00 |

These findings suggest that the mechanism may involve disruption of tubulin polymerization or interference with critical signaling pathways for cancer cell survival.

Mecanismo De Acción

The mechanism of action of 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The purine base can also interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Structural Analogues in Purine and Imidazole Derivatives

The evidence highlights research on structurally related compounds, such as 1H-purin-6(9H)-one and 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives (e.g., compounds 7m, 7n, 7o, and 8a–8m) synthesized by researchers at Nankai University. These analogues share key features with the target compound, including:

- Halogen substituents (e.g., chlorine) to modulate electronic properties and bioavailability.

- Aromatic substituents (e.g., phenyl groups) to enhance lipophilicity or binding affinity.

Key Differences and Functional Implications

| Feature | Target Compound | Analogues (e.g., 7m, 8a–8m) |

|---|---|---|

| Core Structure | 7H-Purine with imidazole substitution | 1H-Purin-6(9H)-one or triazinone derivatives |

| Substituent at Position 6 | 4,5-Diphenylimidazole | Varied groups (e.g., alkyl, aryl, halogens) |

| Position 7 Modification | Ethyl group | Hydrogen or smaller alkyl chains |

| Spectroscopic Data | Not reported | 1H/13C NMR and HRMS provided for analogues |

Functional Implications :

- The 4,5-diphenylimidazole moiety introduces significant aromaticity, which could influence π-stacking interactions in enzyme binding pockets or material matrices.

Research Findings and Limitations

- Crystallographic Data: Tools like SHELXL and WinGX/ORTEP are referenced for crystal structure refinement and visualization .

Critical Analysis of Evidence

The provided materials lack direct information on 7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl- . Key gaps include:

- Synthetic Routes: No explicit procedure for its preparation.

- Physicochemical Properties : Absence of melting point, solubility, or stability data.

- Biological or Material Applications: No activity studies or computational modeling.

Actividad Biológica

7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl- is a complex organic compound recognized for its potential biological activities. This compound incorporates a purine base and an imidazole ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7H-Purine, 2-chloro-6-(4,5-diphenyl-1H-imidazol-1-yl)-7-ethyl- is C20H13ClN6. Its structure includes a chlorine atom at the 2-position of the purine ring and a 4,5-diphenyl substituent on the imidazole ring. The unique combination of these structural elements enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole and purine exhibit significant antimicrobial properties. The biological activity of 7H-Purine can be attributed to its ability to inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several imidazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.

| Compound | Diameter of Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 7a | 5.9 (50 µg/mL) | S. aureus |

| 7b | 5.1 (25 µg/mL) | E. coli |

| 7c | 8.6 (25 µg/mL) | B. subtilis |

| Ciprofloxacin | 18 (12.5 µg/mL) | S. aureus |

The results indicate that certain derivatives exhibit comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of imidazole-containing compounds has been extensively studied, revealing their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that compounds similar to 7H-Purine can inhibit cancer cell lines such as HeLa and MDA-MB-468 with IC50 values ranging from 80 to 200 nM . A specific study reported that a related compound exhibited a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values around 6.30 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 6.30 |

| Compound B | HeLa | 0.10 |

| Compound C | A549 | <2.00 |

These findings suggest that the mechanism of action may involve disruption of tubulin polymerization or interference with signaling pathways critical for cancer cell survival .

The biological activity of 7H-Purine is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring may interact with enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.

- Nucleic Acid Interaction : The purine base can bind to nucleic acids, potentially affecting DNA/RNA synthesis and function.

- Cell Cycle Regulation : Compounds have been shown to induce apoptosis in cancer cells by activating pro-apoptotic markers such as caspase-3 and p53 while downregulating anti-apoptotic proteins like Bcl-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 7H-Purine derivatives with substituted imidazole moieties?

- Methodology : The synthesis of imidazole-containing purines typically involves multi-step heterocyclic coupling. For the 4,5-diphenylimidazole moiety, a cyclocondensation reaction between benzil, ammonium acetate, and aldehydes under reflux in glacial acetic acid is a standard approach (see synthesis of analogous compounds in ). Purification often employs column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol. For chlorinated purine intermediates, halogenation via POCl₃ or SOCl₂ is common (e.g., chlorination in ).

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement ( ) . Optimize crystal growth via vapor diffusion with dichloromethane/methanol.

- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm substitution patterns (e.g., imidazole-phenyl coupling in ).

- IR : Compare C-Cl (650–750 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) stretches with reference data (e.g., IR analysis in ).

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection ( ). Use fume hoods for synthesis, nitrile gloves, and P3 filter masks. Quench reactive intermediates (e.g., chlorinated byproducts) with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can synthetic yields be optimized for the 4,5-diphenylimidazole moiety under varying catalytic conditions?

- Methodology : Screen catalysts (e.g., FeCl₃, ZnCl₂) and solvents (acetic acid vs. ethanol) to enhance cyclocondensation efficiency ( ). Monitor reaction progress via TLC (silica gel, UV detection). For reproducibility, use a Design of Experiments (DoE) approach to assess temperature (80–120°C) and stoichiometric ratios (1:1.2 benzil:aldehyde).

Q. What computational strategies are effective for predicting the electronic structure and reactivity of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311G**) to model charge distribution on the purine ring and imidazole substituents. Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental redox potentials (cyclic voltammetry) to validate computational models.

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

- Methodology : If X-ray data (e.g., bond lengths) conflict with NMR/IR results:

- Re-refine the crystal structure using SHELXL’s TWIN/BASF commands to address twinning or disorder ( ).

- Re-examine NMR sample preparation (e.g., solvent polarity effects on tautomerism in DMSO vs. CDCl₃).

Q. What strategies enable the study of structure-activity relationships (SAR) for purine-imidazole hybrids in enzyme inhibition assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.